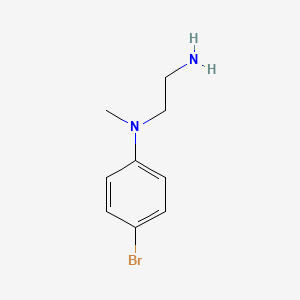

N-(2-Aminoethyl)-4-bromo-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-bromophenyl)-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-12(7-6-11)9-4-2-8(10)3-5-9/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVPGLLZUOGYHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N 2 Aminoethyl 4 Bromo N Methylaniline

Precursor Synthesis Strategies for Bromoanilines and N-Methylanilines

The construction of the target molecule relies on the availability of appropriately substituted aniline (B41778) precursors. The two primary synthons are a brominated aniline core and an N-methylated aniline. The synthesis of these precursors can be approached through several well-established methodologies.

The introduction of a bromine atom onto an aniline ring is a classic example of electrophilic aromatic substitution. The amino group (-NH2) is a strong activating group, directing substitution to the ortho and para positions. To achieve selective synthesis of 4-bromoaniline (B143363), a common precursor, direct bromination of aniline is often employed.

One common laboratory method involves the reaction of aniline with bromine water, often under acidic conditions. liskonchem.com The acid protonates the aniline, forming the anilinium ion, which is less activating and helps control the reaction. However, to prevent over-bromination and to ensure para-selectivity, a protection strategy is frequently used. Aniline can be protected via acetylation to form acetanilide. The bulkier acetamido group sterically hinders the ortho positions and moderates the activating effect, leading to the preferential formation of p-bromoacetanilide upon reaction with bromine. Subsequent hydrolysis of the amide under acidic youtube.com or basic conditions yields the desired 4-bromoaniline.

An alternative approach involves using N-bromosuccinimide (NBS) as the brominating agent, which can offer milder reaction conditions. echemi.com For industrial applications, optimizing reaction equipment and processes is crucial for improving production efficiency and product quality. liskonchem.com

Table 1: Comparison of Bromination Methods for Aniline

| Method | Brominating Agent | Conditions | Key Features |

| Direct Bromination | Bromine (Br₂) in Acetic Acid | Glacial acetic acid solvent | Can lead to polybromination; para-isomer is a major product. prepchem.com |

| Protection-Bromination-Deprotection | Acetic anhydride, then Br₂, then H⁺/H₂O | Multi-step | High selectivity for the para-position; avoids over-bromination. youtube.com |

| Direct Bromination with Acid | Bromine water with acid catalysis | Aqueous, acidic medium | The amino group's reactivity is moderated by protonation. liskonchem.com |

| NBS Bromination | N-Bromosuccinimide (NBS) | Various solvents | Milder alternative to liquid bromine. echemi.com |

N-methylation of anilines is a fundamental transformation for creating N-methylaniline precursors. While traditional methods using toxic reagents like dimethyl sulfate (B86663) or methyl iodide exist, modern approaches focus on more sustainable and efficient catalytic systems. nih.govchemicalbook.com

A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, which uses methanol (B129727) as an inexpensive, low-toxicity C1 source. researchgate.netrsc.org In this process, a transition metal catalyst temporarily dehydrogenates the methanol to form an in-situ aldehyde (formaldehyde). This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the hydrogen "borrowed" earlier, regenerating the catalyst and yielding the N-methylated amine with water as the only byproduct. nih.govlookchem.com

Catalysts for this transformation are often based on noble metals like ruthenium and iridium, which show high efficiency. rsc.orgresearchgate.net Cyclometalated ruthenium complexes have been shown to be particularly effective for the selective methylation of anilines with methanol under mild conditions (e.g., 60 °C) with a base like sodium hydroxide. rsc.org In the pursuit of more sustainable chemistry, catalysts based on earth-abundant first-row transition metals, such as manganese, have also been developed. nih.govresearchgate.net Pincer-type manganese complexes can catalyze the selective mono-N-methylation of various aniline derivatives in good to excellent yields. lookchem.comresearchgate.net

Table 2: Selected Catalytic Systems for N-Methylation of Anilines with Methanol

| Catalyst System | Metal | Base | Temperature | Key Features |

| Cyclometalated Ru-complexes | Ruthenium | NaOH | 60 °C | High selectivity for N-methylanilines under mild conditions. rsc.org |

| (DPEPhos)RuCl₂PPh₃ | Ruthenium | Cs₂CO₃ | - | Effective with a weak base system. nih.gov |

| Tridentate PN³P Manganese Complex | Manganese | t-BuOK (catalytic) | 120 °C | Utilizes an earth-abundant metal; good tolerance of functional groups. lookchem.comresearchgate.net |

| Skeletal Cu-based Catalyst | Copper | - | Modulated | Product selectivity (mono- vs. di-methylation) can be tuned by temperature. researchgate.net |

Formation of the Aminoethyl Chain and Aniline Linkage

With the brominated and N-methylated aniline core established, the final key step is the introduction of the N-(2-aminoethyl) group. This can be achieved through various C-N bond-forming strategies.

Direct amination reactions can be used to form the crucial C-N bond. Reductive amination, for instance, allows for the mono-alkylation of an amine. rsc.org This could involve reacting a suitable aniline derivative with a functionalized aldehyde, followed by in-situ reduction of the resulting imine. rsc.org

Alternatively, methods for the direct amination of aryl halides can be employed. While traditional methods often require harsh conditions, modern catalytic systems have expanded the scope and utility of these reactions. organic-chemistry.org For example, using hydroxylamine (B1172632) as the amination reagent in the presence of a vanadium catalyst offers a pathway for direct aniline formation from benzene (B151609). mdpi.com In the context of synthesizing the target molecule, a pre-formed N-(4-bromophenyl)-N-methylamine could potentially be coupled with a protected aminoethylating agent.

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent one of the most powerful and versatile methods for forming C-N bonds. acs.orgsemanticscholar.orgresearchgate.net This reaction enables the coupling of aryl halides (like 4-bromoaniline derivatives) with a wide range of amine nucleophiles. mit.edu The synthesis of N-(2-Aminoethyl)-4-bromo-N-methylaniline could be envisioned by coupling 1,4-dibromobenzene (B42075) with N-methylethylenediamine, or by coupling 4-bromo-N-methylaniline with a protected 2-bromoethylamine, followed by deprotection.

The success of these reactions is highly dependent on the catalytic system, which consists of a palladium precursor and a supporting ligand. uwindsor.ca The continual development of new ligands and user-friendly precatalysts has made these methods reliable for synthesizing a broad array of aniline derivatives. acs.orgmit.edu

The ligand is a critical component of the catalytic system in palladium-catalyzed C-N coupling. It stabilizes the palladium center, enhances its reactivity, and influences the selectivity of the reaction. uwindsor.ca Significant progress has been made in designing ligands that are both highly active and versatile.

Bulky, electron-rich phosphine (B1218219) ligands, such as those based on biphenyl (B1667301) scaffolds (e.g., XPhos) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are frequently used and have become standards in the field. acs.orgresearchgate.net These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the C-N bond and regenerates the active catalyst.

N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ancillary ligands for palladium catalysis. nih.gov Their strong σ-donating properties and steric tunability make them highly effective. nih.gov Well-defined [(NHC)PdCl₂(aniline)] complexes have been developed as air- and moisture-stable precatalysts that are highly active in Buchwald-Hartwig aminations. nih.gov The design of novel ligands continues to be an active area of research, aiming to expand the substrate scope, lower catalyst loadings, and enable reactions under milder conditions. uwindsor.caacs.org

Table 3: Components of a Typical Palladium-Catalyzed C-N Coupling System

| Component | Function | Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts researchgate.netnih.gov |

| Ligand | Stabilizes Pd, promotes key catalytic steps | Xantphos, BINAP, P(t-Bu)₃, XPhos, NHCs acs.org |

| Base | Activates the amine nucleophile, facilitates reductive elimination | NaOt-Bu, Cs₂CO₃, K₃PO₄ uwindsor.ca |

| Solvent | Solubilizes reactants and catalyst | Toluene, Dioxane, THF |

Palladium-Catalyzed C-N Cross-Coupling Reactions

Convergent and Divergent Synthetic Pathways to the Target Compound

The construction of this compound can be achieved by strategically assembling its core components. Both convergent and divergent synthetic designs offer distinct advantages in accessing this target molecule.

A potential divergent approach would commence with a readily available starting material, such as 4-bromoaniline. This precursor would undergo a sequence of reactions to introduce the N-methyl and the N-(2-aminoethyl) substituents. For instance, an initial N-methylation of 4-bromoaniline would yield N-methyl-4-bromoaniline. Subsequent N-alkylation with a protected 2-aminoethyl halide, followed by deprotection, would furnish the final product. The challenge in this linear sequence lies in controlling the selectivity of the N-alkylation steps to avoid the formation of undesired byproducts.

A key transformation in these pathways is the N-alkylation of an aniline derivative. Classical methods often involve the use of alkyl halides. However, modern approaches are exploring the use of alcohols, which are considered greener alkylating agents. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, often employing metal catalysts, provides an effective method for the synthesis of alkylamines from amines and alcohols, avoiding the use of toxic alkyl halides. researchgate.net For instance, the N-methylation of anilines can be achieved using methanol in the presence of a suitable catalyst. researchgate.net

The synthesis of substituted anilines can also be achieved through novel methods such as the imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines, which offers a catalyst- and additive-free approach. nih.gov

Process Intensification and Green Chemistry Approaches in Synthesis

The chemical industry is increasingly adopting process intensification and green chemistry principles to develop more sustainable and efficient manufacturing processes. wiley.com These principles are highly relevant to the synthesis of this compound.

Process Intensification focuses on developing smaller, more efficient, and safer chemical processes. wiley.combethel.edu This can be achieved through various technologies, including:

Microreactors: These offer enhanced heat and mass transfer, allowing for better control over reaction conditions and potentially increasing yields and selectivity. epfl.ch

Continuous Flow Reactors: Moving from traditional batch processing to continuous manufacturing can improve consistency, reduce waste, and enhance safety. bethel.edu Technologies like spinning disc reactors and oscillatory baffled reactors are being explored for various chemical transformations. wiley.com

Green Chemistry aims to reduce the environmental impact of chemical processes. The twelve principles of green chemistry provide a framework for designing more sustainable syntheses. wiley.com Key considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a crucial aspect. For example, the use of ionic liquids or deep eutectic solvents as reaction media for N-alkylation of anilines has been explored as a green alternative to traditional volatile organic compounds. rsc.orgrsc.org Research has shown that a mixture of choline (B1196258) chloride and lactic acid can effectively promote the allylic alkylation of anilines under mild conditions. rsc.org Similarly, 2-methyltetrahydrofuran (B130290) (2-MeTHF) is considered an eco-friendly alternative to tetrahydrofuran (B95107) (THF). chemicalbook.com

Catalysis: The use of catalytic processes is preferred over stoichiometric reagents to minimize waste. wiley.com For the N-alkylation of anilines, various catalytic systems are being developed, including those based on nickel-ruthenium, which have shown high selectivity for N-monoalkylation. acs.org The use of γ-alumina as a catalyst for the selective N-alkylation of aniline with methanol has also been reported. epa.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. epfl.ch

By integrating these process intensification and green chemistry approaches, the synthesis of this compound can be optimized to be more economically viable and environmentally responsible.

Reactivity Profiles and Mechanistic Investigations of N 2 Aminoethyl 4 Bromo N Methylaniline

Reactions at the Bromine Center

The bromine atom attached to the phenyl ring is a key site for reactions that form new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.

The aryl bromide moiety of N-(2-Aminoethyl)-4-bromo-N-methylaniline is a suitable substrate for palladium-catalyzed cross-coupling reactions. These methods are powerful tools for constructing complex molecular architectures.

The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester. libretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. libretexts.org For this compound, a Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or alkyl group, depending on the boronic acid used. The reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base to facilitate the transmetalation step. libretexts.orgclockss.org

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose | Citation |

| Aryl Halide | Aryl Bromide | Electrophilic Partner | nih.gov |

| Boron Reagent | Arylboronic Acid | Nucleophilic Partner | libretexts.org |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation | libretexts.org |

| Ligand | PPh₃, Buchwald ligands | Stabilizes and activates catalyst | libretexts.org |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boron reagent | clockss.orgnih.gov |

| Solvent | Toluene, Dioxane, THF | Reaction Medium | clockss.org |

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govorganic-chemistry.org This reaction allows for the introduction of a new amine functionality at the position of the bromine atom. While the substrate already contains two amino groups, this reaction could be used to synthesize more complex poly-amino aromatic structures. The process involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by coordination of the new amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.orglibretexts.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands being particularly effective. nih.gov

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Example | Purpose | Citation |

| Aryl Halide | Aryl Bromide | Electrophilic Partner | nih.govlibretexts.org |

| Amine | Primary or Secondary Amine | Nucleophilic Partner | libretexts.org |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Facilitates C-N bond formation | nih.govchemspider.com |

| Ligand | BINAP, XPhos, SPhos | Stabilizes and activates catalyst | nih.govchemspider.com |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine | nih.govchemspider.com |

| Solvent | Toluene, Dioxane | Reaction Medium | nih.govchemspider.com |

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon attack by the nucleophile. libretexts.orglibretexts.org

In this compound, the N-methyl-N-(2-aminoethyl) substituent is an electron-donating group, which activates the ring towards electrophilic substitution rather than nucleophilic substitution. Therefore, a standard SNAr addition-elimination mechanism is disfavored.

However, under conditions involving a very strong base, such as sodium amide (NaNH₂), a different SNAr pathway, the elimination-addition (benzyne) mechanism, can occur. chemistrysteps.comyoutube.com This mechanism does not require an electron-withdrawing group. chemistrysteps.com The strong base would first deprotonate a carbon atom ortho to the bromine, leading to the elimination of bromide and the formation of a highly reactive benzyne (B1209423) intermediate. The nucleophile then attacks one of the carbons of the triple bond, with subsequent protonation yielding the substituted product. youtube.com Depending on which carbon of the benzyne is attacked, this can lead to a mixture of products. youtube.com

Reactions at the Amino Groups

The molecule possesses two distinct nitrogen centers: a primary aliphatic amine and a tertiary aromatic amine. The primary amine at the end of the ethyl chain is generally more nucleophilic and sterically accessible than the tertiary aniline (B41778) nitrogen, leading to selective reactivity.

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form Schiff bases, also known as imines. impactfactor.org This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-). nanobioletters.com The reaction is often catalyzed by a small amount of acid. This transformation is fundamental in the synthesis of various ligands for metal complexes and other biologically active molecules. nanobioletters.comscispace.comnih.gov Studies on structurally similar anilines, like 4-bromo-2,6-dimethylaniline (B44771) and 2-bromo-4-methyl aniline, confirm their utility in synthesizing a wide array of Schiff base derivatives. impactfactor.orgscispace.com

Both acylation and alkylation reactions are expected to occur selectively at the more nucleophilic primary amine.

Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is typically rapid and proceeds under mild conditions. For example, reacting this compound with acetyl chloride would yield N-(2-acetamidoethyl)-4-bromo-N-methylaniline.

Alkylation introduces an alkyl group onto the nitrogen atom. The primary amine can be alkylated using alkyl halides. Controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging, but selective mono-alkylation can often be achieved by carefully controlling stoichiometry and reaction conditions. Furthermore, reductive amination, a two-step process involving the formation of a Schiff base with an aldehyde or ketone followed by reduction, provides a controlled method for mono-alkylation. The tertiary aniline nitrogen is significantly less reactive towards both acylation and alkylation due to its lower nucleophilicity and steric hindrance. organic-chemistry.org

The bifunctional nature of this compound, containing both a nucleophilic amino group and a reactive aryl bromide site, makes it a candidate for intramolecular cyclization reactions to form heterocyclic structures.

One possibility is an intramolecular Buchwald-Hartwig amination. If the primary amine is first protected, the secondary amine formed could potentially undergo a palladium-catalyzed cyclization by reacting with the aryl bromide at the 4-position, which would lead to the formation of a six-membered heterocyclic ring. More commonly, the ethylenediamine (B42938) moiety can be used to construct piperazine-type rings. For instance, reaction with a suitable two-carbon electrophile (like a glyoxal (B1671930) derivative or a dihalide) across both nitrogen atoms (the primary amine and the aniline nitrogen) could lead to the formation of a substituted piperazine (B1678402) fused or attached to the bromophenyl ring. Research on related o-alkenylanilines has demonstrated that intramolecular cyclization can be induced, for example, by treatment with bromine, leading to complex heterocyclic systems. researchgate.net This suggests that activating the molecule could trigger the amino side chain to react with the aromatic ring or other introduced functionalities.

Electronic Effects of Substituents on Reaction Mechanisms

The reaction mechanisms of this compound are significantly influenced by the electronic properties of its substituents. The aniline nitrogen, the para-bromo substituent, and the N-methyl group each exert distinct electronic effects that modulate the electron density of the aromatic ring and the nucleophilicity of the nitrogen atoms.

The amino group (both the secondary amine on the ring and the primary amine on the ethyl side chain) is a potent activating group in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. chemistrysteps.comyoutube.com This makes the aromatic ring highly susceptible to attack by electrophiles. Consequently, in reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation, substitution is strongly directed to the positions ortho to the amino group.

The N-methyl group has a modest electron-donating inductive effect (+I), which slightly increases the electron density of the aromatic ring and the basicity of the aniline nitrogen. However, its more significant contribution is often steric hindrance. In nucleophilic aromatic substitution (SNAr) reactions, where the aniline acts as a nucleophile, the N-methyl group can sterically hinder the approach to the electrophilic center. For instance, the rate of reaction of N-methylaniline in SNAr reactions is significantly lower than that of aniline due to this steric hindrance. researchgate.net

Kinetic and Thermodynamic Aspects of Key Transformations

Table 1: Kinetic Data for the Oxidation of 4-Bromoaniline (B143363) at Different Temperatures nih.gov

| Temperature (K) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

| 303 | 0.0018 |

| 308 | 0.0025 |

| 313 | 0.0035 |

| 318 | 0.0048 |

This interactive table allows for the visualization of the temperature dependence of the reaction rate.

The data clearly indicates that the rate of oxidation increases with temperature, as expected for most chemical reactions. This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy and the pre-exponential factor.

Table 2: Thermodynamic Activation Parameters for the Oxidation of 4-Bromoaniline nih.gov

| Parameter | Value | Units |

| Activation Energy (Ea) | 55.3 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 52.7 | kJ/mol |

| Entropy of Activation (ΔS‡) | -135.4 | J K⁻¹ mol⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) at 303 K | 93.7 | kJ/mol |

This interactive table summarizes the key thermodynamic barriers to the oxidation reaction.

In the context of this compound, the presence of the N-methyl and N-(2-aminoethyl) groups would likely influence these parameters. The electron-donating N-methyl group might slightly lower the activation energy for electrophilic attack on the ring compared to 4-bromoaniline. Conversely, the steric bulk of these groups could lead to a more negative entropy of activation due to increased ordering in the transition state.

Theoretical and Computational Studies on N 2 Aminoethyl 4 Bromo N Methylaniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structures, stabilities, and properties. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and stability of molecules. In a study on the related molecule, 4-bromo-N,N-dimethylaniline, DFT calculations were employed to determine its structural parameters. tci-thaijo.org The method provides a good correlation between theoretical and experimental data, confirming the reliability of the predicted molecular geometries. tci-thaijo.org

The stability of a molecule can be inferred from the optimized geometric parameters, such as bond lengths and angles. For instance, in the computational analysis of 4-bromo-N,N-dimethylaniline, the bond lengths and angles were determined, providing a basis for understanding the molecule's structural integrity. tci-thaijo.org Similar calculations for N-(2-Aminoethyl)-4-bromo-N-methylaniline would be expected to reveal the influence of the aminoethyl group on the geometry of the aniline (B41778) ring.

| Parameter | Bond | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-Br | ~1.90 |

| Bond Length | C-N | ~1.38 |

| Bond Angle | C-C-Br | ~120 |

| Bond Angle | C-N-C | ~118 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity. numberanalytics.com

In the context of 4-bromo-N,N-dimethylaniline, FMO analysis reveals the distribution of electron density and the sites most susceptible to electrophilic and nucleophilic attack. tci-thaijo.org The HOMO is typically localized on the aniline ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack. For this compound, the presence of the additional amino group would likely influence the energy and localization of these frontier orbitals.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.0 |

| LUMO | -0.5 to -1.0 |

| HOMO-LUMO Gap | ~4.5 to 5.0 |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com The MESP map displays regions of positive and negative electrostatic potential on the electron density surface. wolfram.com Red-colored regions indicate a negative potential and are susceptible to electrophilic attack, while blue-colored regions represent a positive potential and are prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral potential. researchgate.net

For a molecule like this compound, an MESP map would likely show negative potential around the nitrogen atoms and the bromine atom due to the presence of lone pairs of electrons, making these sites attractive for electrophiles. The hydrogen atoms of the amino groups would exhibit a positive potential, indicating their susceptibility to nucleophilic interaction. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing it in terms of localized bonds and lone pairs. materialsciencejournal.org This method allows for the investigation of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In a study of N-methylaniline derivatives, NBO analysis has been used to elucidate the nature of intramolecular hydrogen bonding and other stabilizing interactions. researchgate.net For this compound, NBO analysis could provide insights into the delocalization of electron density from the nitrogen lone pairs into the aromatic ring and the effects of the bromo and aminoethyl substituents on the electronic structure.

Reactivity Descriptors and Predictive Modeling

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. A higher value indicates greater stability.

Global Electrophilicity Index (ω) : Quantifies the electrophilic power of a molecule.

A study on 4-bromo-N,N-dimethylaniline calculated these descriptors to understand its reactivity. tci-thaijo.org These parameters are valuable for comparing the reactivity of different molecules and for predicting the course of chemical reactions. tci-thaijo.org

| Descriptor | Calculated Value (eV) |

|---|---|

| Electronegativity (χ) | ~3.0 - 3.5 |

| Chemical Hardness (η) | ~2.2 - 2.5 |

| Electrophilicity Index (ω) | ~2.0 - 2.5 |

Spectroscopic Property Prediction via Computational Methods

Computational methods are also employed to predict various spectroscopic properties, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Theoretical vibrational analysis of halogenated anilines has been performed to assign the observed experimental bands to specific vibrational modes of the molecule. dntb.gov.ua Similarly, the prediction of 1H and 13C NMR chemical shifts can aid in the structural elucidation of complex molecules. While specific computational spectroscopic data for this compound is not available, studies on similar compounds demonstrate the accuracy and utility of these predictive methods.

Applications in Advanced Materials and Ligand Chemistry

Development of Chemical Sensors and Probes

The scientific literature available does not currently contain specific research findings or data on the application of N-(2-Aminoethyl)-4-bromo-N-methylaniline in the development of chemical sensors and probes. While various bromoaniline derivatives and other related aromatic amines have been investigated for their potential in sensor applications, published studies detailing the use of this particular compound in this capacity are not available.

Research in the field of chemical sensors often involves the functionalization of aromatic compounds to create specific binding sites for target analytes. These modifications can lead to changes in fluorescence, color, or electrochemical properties upon interaction with the target, forming the basis of the sensing mechanism. However, without specific studies on this compound, no detailed research findings or data tables can be provided.

Further research would be necessary to explore the potential of this compound as a chemical sensor or probe, including its synthesis, characterization, and testing against various analytes. Such studies would be required to generate the specific data needed for a comprehensive discussion of its applications in this area.

Spectroscopic Data for this compound Not Available in Public Scientific Databases

A thorough search of public scientific databases and chemical literature has revealed no specific experimental or calculated spectroscopic data for the compound this compound. Consequently, the generation of a detailed article focusing on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be fulfilled at this time.

The requested analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, requires specific data sets for the precise molecule . While information is available for structurally related compounds such as 4-bromo-N-methylaniline, 2-bromo-4-methylaniline, and other aniline (B41778) derivatives, extrapolating this data would not provide a scientifically accurate characterization of this compound.

The specific arrangement of the 2-aminoethyl group, the methyl group, and the bromine atom on the aniline structure results in a unique electronic environment and vibrational modes. Therefore, its spectral characteristics in ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis are expected to be distinct from its analogues. Without access to peer-reviewed studies or database entries containing the spectral data for this compound, any attempt to create the requested scientific article would be speculative and would not meet the required standards of accuracy and authoritativeness.

Further research or the synthesis and subsequent analytical characterization of this compound would be necessary to generate the data required to populate the detailed sections and subsections outlined in the user's request.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For N-(2-Aminoethyl)-4-bromo-N-methylaniline, this analysis provides unequivocal confirmation of its elemental composition and connectivity.

The molecular formula of this compound is C₉H₁₃BrN₂. Its molecular weight can be calculated based on the atomic masses of its constituent atoms. The presence of bromine is particularly significant in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by two mass-to-charge (m/z) units. This "M, M+2" pattern is a clear indicator of the presence of a single bromine atom in the ion.

While specific experimental mass spectra for this compound are not widely published in readily available literature, the expected fragmentation can be predicted based on the principles of mass spectrometry for amines and aromatic compounds. Upon ionization, the molecular ion [C₉H₁₃BrN₂]⁺ would be observed. Key fragmentation pathways would likely involve:

Alpha-cleavage: This is a common fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the ethylamino nitrogen would be expected, leading to the formation of a stable iminium ion. For instance, cleavage between the two carbons of the ethyl group could generate a fragment corresponding to [M - CH₂NH₂]⁺.

Cleavage of the ethylamino side chain: The bond between the nitrogen and the ethyl group could break, leading to the loss of the aminoethyl group and the formation of the 4-bromo-N-methylaniline cation.

Loss of a bromine atom: The C-Br bond can cleave, resulting in a fragment corresponding to [M - Br]⁺.

Ring fragmentation: The aromatic ring itself can undergo fragmentation, although this typically requires higher energy.

A detailed analysis of the relative abundances of these and other fragment ions in an experimental spectrum would provide a definitive fragmentation pattern, serving as a fingerprint for the compound's structure.

Interactive Data Table: Predicted Mass Spectrometry Data

Below is a table of predicted key mass-to-charge (m/z) values for major fragments of this compound.

| Fragment Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Notes |

| [M]⁺ (Molecular Ion) | 228 | 230 | The parent ion, showing the characteristic 1:1 isotopic pattern for bromine. |

| [M - CH₂NH₂]⁺ | 198 | 200 | Result of alpha-cleavage, loss of an aminomethyl radical. |

| [M - C₂H₅N]⁺ | 185 | 187 | Loss of the entire ethylamine (B1201723) side chain. |

| [M - Br]⁺ | 149 | - | Loss of the bromine atom. |

| [C₇H₇BrN]⁺ (4-bromo-N-methylaniline cation) | 184 | 186 | Cleavage of the N-ethyl bond. |

Note: This table is based on theoretical fragmentation patterns. Actual experimental values may vary slightly.

X-ray Diffraction Studies for Solid-State Molecular Structure

X-ray diffraction (XRD) analysis of a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

As of the latest literature surveys, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of closely related structures, such as derivatives of bromo-methylaniline, provides insight into the expected molecular geometry. researchgate.net

A hypothetical X-ray diffraction study would reveal several key structural features:

Molecular Conformation: The study would determine the conformation of the N-aminoethyl side chain relative to the plane of the brominated aniline (B41778) ring. This includes the torsion angles around the C-N and C-C bonds of the side chain.

Bond Parameters: Precise measurements of the bond lengths (e.g., C-Br, C-N, C-C of the aromatic ring) and bond angles would be obtained. These can be compared to standard values to identify any structural strain or unusual bonding characteristics. For instance, the C-Br bond length is expected to be in the typical range for aryl bromides.

Planarity: The planarity of the benzene (B151609) ring would be confirmed. The positions of the nitrogen and bromine substituents relative to this plane would also be precisely determined.

Crystal Packing and Intermolecular Interactions: XRD analysis would elucidate how the molecules pack together in the crystal lattice. The primary amino group (-NH₂) and the secondary amine (-NH-) are capable of acting as hydrogen bond donors, while the nitrogen atoms can also act as acceptors. It is highly probable that intermolecular hydrogen bonds involving these groups play a significant role in stabilizing the crystal structure. Pi-stacking interactions between the aromatic rings of adjacent molecules might also be observed.

Interactive Data Table: Expected Crystallographic Parameters

This table outlines the kind of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are placeholders pending experimental determination.

| Parameter | Expected Data / Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, Pbca, etc. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific lengths (in Å) and angles (in °) defining the unit cell. |

| Bond Length (C-Br) | Approximately 1.90 Å |

| Bond Length (C-N) | Aromatic C-N (~1.40 Å), Aliphatic C-N (~1.47 Å) |

| Key Bond Angles | Angles around the nitrogen atoms and within the aromatic ring. |

| Hydrogen Bonding | Details of donor-acceptor distances and angles (e.g., N-H···N). |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of N-(2-Aminoethyl)-4-bromo-N-methylaniline can be approached through several potential routes, leveraging established organic chemistry reactions. Future research could focus on optimizing these pathways for higher yields, purity, and scalability.

One potential approach involves the N-alkylation of 4-bromo-N-methylaniline. This could be achieved by reacting it with a suitable 2-aminoethyl synthon, such as N-(2-bromoethyl)phthalimide followed by deprotection. The Gabriel synthesis is a well-established method for preparing primary amines and could be adapted for this purpose. scbt.com

Another plausible route is the reductive amination of a corresponding aldehyde with N-methyl-4-bromoaniline. This would involve the in-situ formation of an imine, followed by reduction. Various reducing agents, from catalytic hydrogenation to milder reagents like sodium triacetoxyborohydride, could be explored for this transformation. youtube.com

Furthermore, modern catalytic methods could be investigated. For instance, transition-metal-catalyzed amination reactions have become increasingly sophisticated, offering high selectivity and functional group tolerance. researchgate.netorganic-chemistry.org Research into a one-pot synthesis from more readily available precursors would also be a valuable endeavor. A possible synthetic strategy could start from 4-bromoaniline (B143363), involving a sequential N-methylation and N-ethylamination with a protected amino group.

A summary of potential synthetic precursors is presented in the table below:

| Precursor 1 | Precursor 2 | Potential Reaction Type |

| 4-bromo-N-methylaniline | 2-haloethylamine derivative | Nucleophilic substitution |

| 4-bromo-N-methylaniline | Ethylene oxide | Ring-opening amination |

| N-methyl-N-(2-aminoethyl)aniline | Brominating agent | Electrophilic aromatic substitution |

Development of Sustainable Synthesis Protocols

In line with the growing emphasis on green chemistry, the development of sustainable synthetic protocols for this compound is a critical research direction. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Future studies could explore:

Catalytic Systems: Investigating the use of earth-abundant metal catalysts (e.g., iron, copper) instead of precious metals (e.g., palladium, rhodium) for key synthetic steps like N-alkylation or amination. organic-chemistry.org

Solvent Selection: The use of greener solvents such as water, ethanol, or supercritical fluids could be explored to replace traditional volatile organic compounds.

Energy Efficiency: Microwave-assisted or flow chemistry-based syntheses could be developed to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste.

For instance, the hydrodehalogenation of polyhalogenated anilines using Al-Ni alloys in aqueous alkaline solutions has been reported as an environmentally friendly method. researchgate.net While this is a dehalogenation process, the principles of using such alloy systems could be adapted for other reductive steps in a potential synthesis.

Advanced Functionalization and Derivatization Strategies

The structure of this compound offers multiple sites for functionalization, making it a versatile building block for more complex molecules.

Primary Amine: The terminal primary amine of the ethylamino group is a key site for derivatization. It can readily react with aldehydes and ketones to form Schiff bases, which are important intermediates in coordination chemistry and can act as ligands for metal complexes. organic-chemistry.orgnih.gov Acylation of this amine with various acyl chlorides or anhydrides would yield a library of amide derivatives with potentially diverse biological activities or material properties.

Aromatic Ring: The bromine atom on the phenyl ring is a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings would allow for the introduction of a wide range of substituents (alkyl, aryl, etc.) at the 4-position. mdpi.com This is a powerful strategy for tuning the electronic and steric properties of the molecule.

Tertiary Amine: The N-methylaniline nitrogen could potentially be oxidized to an N-oxide, which can then undergo further reactions. The synthesis of halogenated anilines via N,N-dialkylaniline N-oxides has been demonstrated, highlighting the reactivity of this functional group. nih.govnih.gov

A table summarizing potential derivatization reactions is provided below:

| Reactive Site | Reagent Type | Product Type | Potential Application |

| Primary Amine | Aldehyde/Ketone | Schiff Base | Ligand Synthesis |

| Primary Amine | Acyl Halide | Amide | Bioactive Molecules |

| Bromo Group | Boronic Acid | Biaryl | Organic Electronics |

| Bromo Group | Alkene | Styrenyl Derivative | Dyes and Polymers |

Computational Design and Prediction of New Materials

Computational chemistry, particularly Density Functional Theory (DFT), can play a crucial role in predicting the properties of this compound and its derivatives, thereby guiding experimental efforts.

DFT studies can be employed to:

Elucidate Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the electronic band gap, which is crucial for applications in organic electronics. tci-thaijo.orgresearchgate.net

Predict Reactivity: Generate molecular electrostatic potential (MEP) maps to identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.

Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives.

Design Novel Materials: By computationally screening a virtual library of derivatives with different functional groups, researchers can identify candidates with desired properties (e.g., specific absorption wavelengths for dyes, or charge transport characteristics for organic semiconductors) before embarking on their synthesis. Theoretical studies on related molecules like 4-bromo-N,N-dimethylaniline have provided insights into their conformational stability and electronic structure, which can serve as a foundation for studying the title compound. tci-thaijo.org

Exploiting this compound in Emerging Chemical Technologies

The structural features of this compound suggest its potential utility in several emerging technologies.

Organic Electronics: The aniline (B41778) core is a common motif in organic semiconductors. researchgate.net By derivatizing the molecule through cross-coupling reactions at the bromine position, it may be possible to create novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The aminoethyl chain could be used to anchor the molecule to surfaces or to tune its solubility and processing characteristics.

Sensor Technology: The primary amine and the aniline nitrogen can act as binding sites for metal ions. Functionalization with fluorophores could lead to the development of chemosensors for the detection of specific cations. The synthesis of bromoaniline-based Schiff bases for the detection of Cu2+ and Zn2+ has been reported, indicating the potential of this molecular scaffold in sensor applications. nih.gov

Supramolecular Chemistry: The molecule possesses both hydrogen bond donors (the primary amine) and acceptors (the tertiary amine), making it a candidate for the construction of self-assembling supramolecular structures. The bromo-substituent can also participate in halogen bonding, providing an additional tool for directing self-assembly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-Aminoethyl)-4-bromo-N-methylaniline, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Start with N-methylaniline as the base structure. Introduce the bromo group at the para position via electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

- Step 2 : Attach the 2-aminoethyl group via nucleophilic substitution. Use N-(2-bromoethyl)-N-methylaniline (a precursor) and react it with aqueous ammonia under controlled pH (8–10) and temperature (60–80°C) to minimize side reactions like elimination .

- Optimization : Vary solvents (e.g., dichloromethane vs. ethanol), bases (e.g., K₂CO₃ vs. NaOH), and reaction times to maximize yield. Monitor purity via TLC or HPLC.

- Critical Parameters :

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EtOH | K₂CO₃ | 70 | 65 |

| DCM | NaOH | 60 | 48 |

- Key References : Substitution reactions in bromoethyl derivatives ; solvent/base effects on amine alkylation .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodology :

- ¹H NMR : The aminoethyl group (–CH₂CH₂NH₂) shows a triplet at δ 2.6–3.0 ppm (J = 6 Hz) for the –CH₂–NH– protons and a broad singlet at δ 1.5–2.0 ppm for the NH₂ group. The N-methyl group appears as a singlet at δ 3.1–3.3 ppm.

- ¹³C NMR : The brominated aromatic carbon resonates at δ 120–125 ppm, while the N-methyl carbon appears at δ 35–40 ppm.

- MS : Look for molecular ion peaks at m/z 257 (M⁺ for C₉H₁₃BrN₂) and characteristic fragments (e.g., loss of NH₂CH₂CH₂–, m/z 184).

- Contrast with Analogs : Unlike N-(2-Bromoethyl)-N-methylaniline , the aminoethyl group eliminates bromine substitution, altering fragmentation patterns and NMR shifts.

Q. What role does the bromine substituent play in modulating the compound’s solubility and reactivity?

- Solubility : Bromine increases hydrophobicity, reducing solubility in polar solvents (e.g., water). Use DMSO or DMF for dissolution in biological assays.

- Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. For example, replace Br with aryl/vinyl groups using Pd catalysts .

- Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| H₂O | <0.1 |

| DMSO | 25–30 |

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the compound’s stability and interaction with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–Br bond (predicted ~65 kcal/mol) and assess electronic effects of the aminoethyl group on aromatic ring electron density.

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. The bromine may sterically hinder binding, while the aminoethyl group forms hydrogen bonds .

Q. What mechanistic insights explain contradictory results in catalytic debromination studies under oxidative vs. reductive conditions?

- Oxidative Conditions : Bromine is removed via radical pathways (e.g., using KMnO₄/H⁺), generating quinone intermediates. This is pH-sensitive and may degrade the aminoethyl group .

- Reductive Conditions : Use LiAlH₄ or Pd/C/H₂ to replace Br with H. Side reactions (e.g., reduction of the aromatic ring) can occur if temperatures exceed 100°C .

- Resolution : Optimize catalyst loading (e.g., 5% Pd/C) and monitor reaction progress via GC-MS to identify competing pathways.

Q. How does thermal stability analysis (TGA-DSC) inform storage and handling protocols for this compound?

- Methodology :

- TGA : Decomposition onset at ~250°C, with a single-stage mass loss (90–95%) due to C–Br bond cleavage and amine degradation.

- DSC : Endothermic peak at 180–200°C corresponds to melting, followed by exothermic decomposition .

- Recommendations : Store below 25°C in inert atmospheres; avoid prolonged exposure to light to prevent radical-mediated degradation.

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic assignments for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.